![molecular formula C11H14F3N3O2 B2853794 Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate CAS No. 2402828-48-0](/img/structure/B2853794.png)
Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate is a chemical compound with the molecular formula C11H14F3N3O2 . The compound is part of the pyrazole family, which are nitrogen-containing heterocyclic compounds that have occupied a unique position in various areas, including the pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be prepared via substitution reaction of 2 with iodomethane .Molecular Structure Analysis
The molecular structure of Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate has been verified using FT-IR, 1H NMR, 13C NMR spectroscopic methods and elemental analysis . The InChI Code for this compound is 1S/C11H14F3N3O2/c1-2-19-10(18)8-6-16-17(7-3-4-15-5-7)9(8)11(12,13)14/h6-7,15H,2-5H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate is a liquid at room temperature . It has a molecular weight of 277.25 .Scientific Research Applications
Antibacterial and Antifungal Properties
This compound has been evaluated for its antibacterial and antifungal activity. It has shown strong antifungal properties against various pathogens, including Candida albicans . This suggests its potential use in developing new antimicrobial agents .
Spectroscopic Analysis
The compound’s structure has been verified using FT-IR , 1H NMR , and 13C NMR spectroscopic methods. These techniques are crucial for understanding the molecular structure and are widely used in the characterization of new chemical entities .
Density Functional Theory (DFT) Calculations
DFT calculations have been employed to determine the theoretical characterization, spectroscopic, and electronic properties of the compound. This computational approach is essential for predicting molecular behavior and interactions .
Molecular Docking Studies
Molecular docking studies have been conducted to find the best fit orientation of the compound with the cannabinoid receptor1. This is significant for drug design and development, particularly in targeting specific receptors .
Neuroprotective and Anti-neuroinflammatory Agents
Research suggests that derivatives of this compound could serve as potential neuroprotective and anti-neuroinflammatory agents. This is particularly relevant for the treatment of neurodegenerative diseases and traumatic brain injuries .
Chemical Selectivity and Reactivity Analysis
The chemical selectivity and reactivity of the compound have been analyzed via NBO calculations. This helps in improving the stability of the molecule and is important for the development of drugs with fewer side effects .
Safety and Hazards
properties
IUPAC Name |
ethyl 1-pyrrolidin-3-yl-5-(trifluoromethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c1-2-19-10(18)8-6-16-17(7-3-4-15-5-7)9(8)11(12,13)14/h6-7,15H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGLLXGUARBOPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2CCNC2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.